molecular formula C59H92O27 B077562 Theasaponin CAS No. 11055-93-9

Theasaponin

Cat. No.: B077562
CAS No.: 11055-93-9
M. Wt: 1233.3 g/mol
InChI Key: BWPGKXYWPBQBPV-MWQJAWBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Theasaponin is unique among saponins due to its specific biological activities and molecular structure. Similar compounds include:

This compound stands out due to its potent antifungal and anticancer activities, making it a promising candidate for therapeutic applications.

Biological Activity

Theasaponins are a class of saponins derived from the seeds of Camellia sinensis, the plant from which green tea is made. Theasaponin E1 (TE1) is particularly notable for its diverse biological activities, including antimicrobial, anti-cancer, and neuroprotective effects. This article delves into the various biological activities of this compound, supported by research findings and case studies.

Chemical Structure and Classification

Theasaponins are glycosides characterized by a steroid or triterpenoid backbone linked to one or more sugar moieties. This compound E1 has a specific chemical structure that contributes to its biological activity, which includes the ability to interact with cell membranes and modulate various biochemical pathways.

1. Antimicrobial Activity

The antimicrobial properties of this compound E1 have been extensively studied. Research indicates that TE1 exhibits significant inhibitory effects against Candida albicans, a common fungal pathogen.

  • Mechanism of Action : TE1 disrupts the cell membrane integrity of C. albicans, leading to increased permeability and subsequent cell death. It also interferes with ergosterol biosynthesis, crucial for fungal cell membrane stability .
Saponin Minimum Inhibitory Concentration (MIC) Fungicidal Activity
This compound E150 µMYes
Assamsaponin A25 µMYes

2. Anti-Biofilm Activity

This compound E1 has demonstrated efficacy in preventing biofilm formation by C. albicans. Biofilms are clusters of microorganisms that adhere to surfaces and are resistant to antifungal treatments.

  • Findings : Studies show that TE1 reduces adhesion and biofilm formation in a concentration-dependent manner, effectively eradicating mature biofilms at higher concentrations .

3. Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound E1 in models of Alzheimer's disease. It has been shown to attenuate neurotoxic pathways associated with amyloid-beta (Aβ) peptide accumulation.

  • Mechanism : TE1 enhances the activity of α-secretase while inhibiting β-secretase, leading to reduced levels of Aβ peptides in neuronal cells. This dual action suggests a promising therapeutic avenue for neurodegenerative diseases .
Enzyme Effect of this compound E1
α-Secretase (ADAM10)Increased activity
β-Secretase (BACE1)Decreased activity
γ-Secretase (PS1/NCT)Decreased activity

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the effects of TE1 on neuronal cells exposed to Aβ peptides. Results indicated that treatment with TE1 significantly reduced Aβ levels and improved cell viability compared to untreated controls. The study utilized MTT assays and ELISA for quantification, demonstrating statistical significance at p < 0.05 .

Case Study 2: Anti-Candida Activity

In another study focusing on C. albicans, TE1 was applied at varying concentrations to assess its impact on biofilm formation and cell viability. The results showed that at concentrations above 50 µM, TE1 effectively inhibited biofilm formation by over 70%, highlighting its potential as an antifungal agent .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50)42(41(73)43(83-53)48(74)75)82-51-40(72)38(70)37(69)30(19-60)80-51/h10-11,27-47,50-53,60-62,64-73H,12-23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPGKXYWPBQBPV-MWQJAWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11055-93-9
Record name Theasaponine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011055939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.